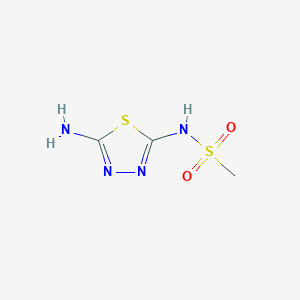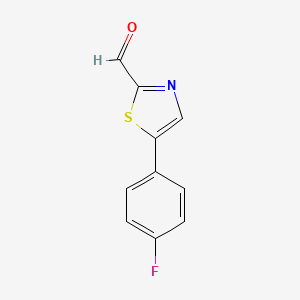![molecular formula C24H18ClN5O3 B2947130 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 1242984-17-3](/img/new.no-structure.jpg)
2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide: is a complex organic molecule that falls under the category of triazoloquinazolinone derivatives. It has a distinctive structure characterized by a fusion of triazole and quinazolinone rings, which are further modified with benzyl and chlorophenyl groups. This compound has gained interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide typically involves a multi-step process. Key steps may include the formation of the triazole and quinazolinone moieties, followed by their fusion and subsequent modifications:
Synthesis of the triazole core: : Starting from appropriate amine and azide precursors through a cyclization reaction.
Formation of quinazolinone ring: : Using anthranilic acid derivatives, often involving condensation reactions.
Final assembly: : The benzyl and chlorophenyl groups are introduced through acylation and alkylation reactions under controlled conditions to yield the final compound.
Industrial Production Methods: Scaling up the synthesis of This compound for industrial purposes involves optimizing reaction conditions for higher yields and purity. This may include the use of catalysts, solvent optimization, and process intensification techniques like microwave-assisted synthesis or flow chemistry.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : The quinazolinone and triazole rings can undergo oxidation and reduction under specific conditions, modifying the electronic properties of the compound.
Substitution: : Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Condensation and Cyclization: : Key steps in the synthesis involve condensation and cyclization reactions to form the fused ring structures.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like sodium borohydride or lithium aluminium hydride.
Catalysts: : Transition metal catalysts like palladium or copper might be used in coupling reactions.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane are common solvents.
Major Products
Depending on the reaction conditions, derivatives and intermediates with different substitution patterns on the triazole and quinazolinone rings can be produced.
科学的研究の応用
Chemistry: : The unique structure of 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide makes it a valuable molecule for studying the electronic and steric effects of substituted triazoloquinazolinones.
Biology: : Due to its potential biological activity, it is investigated in various bioassays for antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Its potential therapeutic applications are being explored, particularly in developing new drugs targeting specific biochemical pathways.
Industry: : As a chemical intermediate, it may be used in the production of advanced materials and specialty chemicals.
作用機序
The exact mechanism of action for 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide depends on its target application. In a medicinal context, its mechanism may involve:
Molecular Targets: : Interacting with specific enzymes, receptors, or DNA.
Pathways Involved: : Modulating signaling pathways, inducing apoptosis in cancer cells, or inhibiting microbial growth.
類似化合物との比較
Similar Compounds
4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline
N-(4-chlorophenyl)-acetamide
Triazole-based derivatives with quinazolinone
Uniqueness: What sets 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide apart is its specific combination of structural motifs. The benzyl and chlorophenyl groups impart unique steric and electronic properties, potentially enhancing its biological activity compared to related compounds.
And there you have it—a deep dive into this fascinating compound, no abbreviations or acronyms needed! What would you like to explore next?
特性
CAS番号 |
1242984-17-3 |
|---|---|
分子式 |
C24H18ClN5O3 |
分子量 |
459.89 |
IUPAC名 |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H18ClN5O3/c25-17-10-12-18(13-11-17)26-21(31)15-29-24(33)30-20-9-5-4-8-19(20)22(32)28(23(30)27-29)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31) |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2947048.png)

![4-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2947052.png)
![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)






![[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride](/img/structure/B2947066.png)


